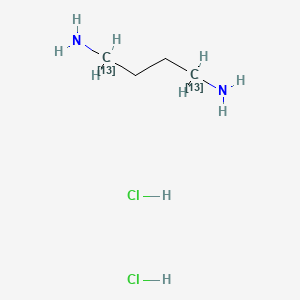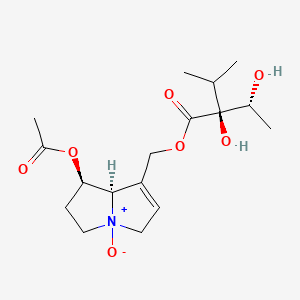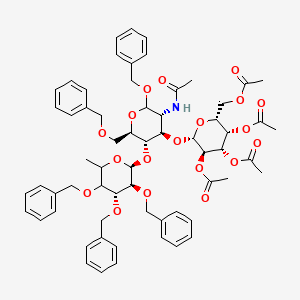
(3-Isocyanopropyl)trimethoxysilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Isocyanopropyl)trimethoxysilane is an organosilicon compound with the molecular formula C7H15NO4Si. It is a versatile chemical used in various industrial and scientific applications due to its unique properties, including its ability to form strong bonds with both organic and inorganic materials .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of (3-Isocyanopropyl)trimethoxysilane typically involves the reaction of 3-(trimethoxysilyl)propylamine with phosgene or other isocyanate sources. The reaction is carried out under controlled conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound often employs a continuous process involving the use of a rectification column and a series of condensation steps. This method ensures efficient separation and purification of the final product .
Análisis De Reacciones Químicas
Types of Reactions
(3-Isocyanopropyl)trimethoxysilane undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form silanols and methanol.
Condensation: Forms siloxane bonds with other silanes.
Addition: Reacts with compounds containing active hydrogen atoms, such as alcohols and amines
Common Reagents and Conditions
Common reagents used in reactions with this compound include water, alcohols, and amines. Reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures .
Major Products
The major products formed from reactions involving this compound include silanols, siloxanes, and urethanes. These products are valuable in various applications, such as adhesives, coatings, and sealants .
Aplicaciones Científicas De Investigación
(3-Isocyanopropyl)trimethoxysilane is widely used in scientific research due to its ability to modify surfaces and enhance material properties. Some key applications include:
Chemistry: Used as a coupling agent to improve adhesion between organic and inorganic materials.
Biology: Employed in the functionalization of biomolecules and surfaces for biosensor development.
Medicine: Utilized in the synthesis of biocompatible materials for medical devices and drug delivery systems.
Industry: Applied in the production of high-performance coatings, adhesives, and sealants.
Mecanismo De Acción
The mechanism of action of (3-Isocyanopropyl)trimethoxysilane involves the formation of strong covalent bonds with both organic and inorganic substrates. The isocyanate group reacts with active hydrogen atoms, while the trimethoxysilane group undergoes hydrolysis and condensation to form siloxane bonds. This dual reactivity allows for the creation of robust, hybrid materials with enhanced properties .
Comparación Con Compuestos Similares
Similar Compounds
(3-Isocyanatopropyl)triethoxysilane: Similar structure but with ethoxy groups instead of methoxy groups.
Trimethoxysilylpropyl methacrylate: Contains a methacrylate group instead of an isocyanate group.
Uniqueness
(3-Isocyanopropyl)trimethoxysilane is unique due to its combination of isocyanate and trimethoxysilane functionalities. This allows it to participate in a wide range of chemical reactions and form strong bonds with diverse substrates, making it highly versatile for various applications .
Propiedades
Fórmula molecular |
C7H15NO3Si |
|---|---|
Peso molecular |
189.28 g/mol |
Nombre IUPAC |
3-isocyanopropyl(trimethoxy)silane |
InChI |
InChI=1S/C7H15NO3Si/c1-8-6-5-7-12(9-2,10-3)11-4/h5-7H2,2-4H3 |
Clave InChI |
BIGOJJYDFLNSGB-UHFFFAOYSA-N |
SMILES canónico |
CO[Si](CCC[N+]#[C-])(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![O6-Benzyl-8-bromo-N9-[3',5'-O-(1,1,3,3-tetrakis(isopropyl)-1,3-disiloxanediyl)-b-D-2'-deoxyribofuranosyl]guanine](/img/structure/B13412651.png)
![2-Propenoic acid, 2-[methyl[(2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptyl)sulfonyl]amino]ethyl ester](/img/structure/B13412663.png)





![4-[[(6S)-6-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1,3,4,5,6,7-hexahydro-2,2-dioxidobenzo[c]thien-1-yl]methylene]octahydro-alpha,7a-dimethyl-1H-indene-1-acetaldehyde](/img/structure/B13412721.png)

